2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4-chlorophenyl group at position 5 of the triazole ring, a 1H-pyrrol-1-yl substituent at position 4, and a sulfanyl-acetamide moiety linked to a 3-methylphenyl group. Its structural complexity arises from the integration of heterocyclic (triazole, pyrrole) and aromatic (chlorophenyl, methylphenyl) systems, which are critical for modulating physicochemical properties and biological interactions. The compound’s synthesis typically involves alkylation or cycloaddition strategies, as seen in analogous triazole derivatives . Key characterization data include IR spectroscopy (e.g., C=O stretch at ~1678 cm⁻¹, C=S at ~785 cm⁻¹) and HRMS for molecular confirmation . Its design aligns with pharmacophores known for anti-inflammatory and anti-exudative activities, as suggested by molecular docking studies in related compounds .
Properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5OS/c1-15-5-4-6-18(13-15)23-19(28)14-29-21-25-24-20(16-7-9-17(22)10-8-16)27(21)26-11-2-3-12-26/h2-13H,14H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEXDCVMKZALGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the enoyl ACP reductase and dihydrofolate reductase (DHFR) enzymes. These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively.
Mode of Action
The compound interacts with its targets through binding interactions at the active sites of both the dihydrofolate reductase and enoyl ACP reductase enzymes. This interaction inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes in the bacteria.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of essential biochemical processes in bacteria, leading to their inability to proliferate. Some of the synthesized compounds have shown strong antibacterial and antitubercular properties.
Biochemical Analysis
Biochemical Properties
Similar compounds with a triazole ring have shown to interact with various enzymes and proteins. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can influence the activity of the target biomolecules.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS Number: 896309-48-1) is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.9 g/mol. The structure features a triazole ring, a pyrrole moiety, and a chlorophenyl substituent, all of which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in sterol biosynthesis in fungi and some bacteria. This inhibition leads to a depletion of ergosterol, an essential component of fungal cell membranes, thereby disrupting their integrity and function.
Antimicrobial Activity
Research has demonstrated that derivatives of triazoles exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : The compound has shown promising results against various fungal strains, including Candida albicans and Aspergillus niger. Its mechanism involves the inhibition of ergosterol biosynthesis through the blockade of lanosterol 14α-demethylase.
- Antibacterial Activity : In vitro studies indicate that the compound exhibits moderate to strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar triazole compounds:
- Synthesis and Antimicrobial Screening : A study synthesized various triazole derivatives and evaluated their antimicrobial activities. Compounds with similar structures to our target showed effective inhibition against Klebsiella pneumoniae and Enterococcus faecalis, suggesting that structural modifications can enhance activity .
- In Vivo Efficacy : Another study focused on the in vivo effects of triazole derivatives in animal models. The results indicated significant reductions in fungal infections when treated with these compounds, supporting their potential use in clinical settings .
- Cytotoxicity Studies : Investigations into the cytotoxic effects on cancer cell lines revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity : The triazole moiety in this compound is known for its antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. Research has shown that derivatives of triazoles exhibit significant antifungal activity against various strains of fungi, including Candida and Aspergillus species.
Anticancer Potential : Studies have indicated that compounds with triazole structures can also exhibit anticancer activities. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the promotion of cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of triazole derivatives showed promising results against breast cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations.
Agricultural Applications
Fungicides : The compound's ability to inhibit fungal growth makes it a potential candidate for agricultural fungicides. Its effectiveness against plant pathogens could help in the development of new formulations to protect crops from fungal diseases.
Case Study : Research conducted by agricultural scientists showed that similar triazole-based compounds significantly reduced the incidence of fungal infections in crops such as wheat and barley, leading to improved yields.
Material Science
Polymer Additives : The unique chemical structure allows this compound to be used as an additive in polymers to enhance thermal stability and resistance to microbial degradation. This application is particularly relevant in the production of biodegradable materials.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Molecular weight calculated based on formula C₂₁H₁₈ClN₅OS.
Key Observations :
- Substituent Position and Electronic Effects: The 4-chlorophenyl group in the target compound (vs. Pyrrole at position 4 may improve solubility compared to phenyl or benzyl groups in analogues .
- Biological Activity : The anti-exudative activity reported for furan-triazole derivatives suggests that the pyrrole substituent in the target compound could confer similar or enhanced efficacy, pending experimental validation.
Physicochemical and Spectroscopic Comparisons
- IR Spectroscopy: The target compound’s C=O stretch (~1678 cm⁻¹) aligns with acetamide derivatives (e.g., 1678 cm⁻¹ in compound 6m ). However, the absence of a nitro group (as in 9c ) eliminates the ~1515 cm⁻¹ NO₂ asymmetric stretch, simplifying its spectral profile.
- Thermal Stability : Melting points for triazole-acetamides range widely (e.g., 238–240°C for 9c vs. 117–118°C for pyrazole derivatives ), suggesting that the target compound’s stability may depend on crystallinity and substituent bulk.
Structure-Activity Relationships (SAR)
- Triazole Core : The 1,2,4-triazole scaffold is conserved across analogues, critical for hydrogen bonding and π-π stacking .
- Pyrrole vs.
- Chlorophenyl vs. Trifluoromethyl : The 4-chlorophenyl group in the target compound (vs. CF₃ in 9c ) reduces steric hindrance, possibly favoring membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
